molecular formula C14H16N2O2 B8292088 Ethyl 2,5-dimethyl-1-phenyl-1H-imidazole-4-carboxylate

Ethyl 2,5-dimethyl-1-phenyl-1H-imidazole-4-carboxylate

Cat. No. B8292088
M. Wt: 244.29 g/mol
InChI Key: ZWNLWHGHXDQHDE-UHFFFAOYSA-N
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Patent
US08835436B2

Procedure details

To a solution of ethyl 2,5-dimethyl-1-phenyl-1H-imidazole-4-carboxylate (compound 12a, 4.97 g, 20.3 mmol) in THF/water (15/15 mL) was added lithium hydroxide monohydrate at room temperature. The reaction mixture was stirred at 55° C. for 12 hrs, then the mixture was concentrated in vacuo. The crude solid was washed with diethyl ether to provide the title compound (4.06 g, 90%) as a white solid. The obtained product was used for the next step without purification.
Quantity
4.97 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:4]([CH3:12])=[C:5]([C:7]([O:9]CC)=[O:8])[N:6]=1.O.[OH-].[Li+:21]>C1COCC1.O>[CH3:1][C:2]1[N:3]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:4]([CH3:12])=[C:5]([C:7]([O-:9])=[O:8])[N:6]=1.[Li+:21] |f:1.2.3,4.5,6.7|

Inputs

Step One
Name
Quantity
4.97 g
Type
reactant
Smiles
CC=1N(C(=C(N1)C(=O)OCC)C)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1N(C(=C(N1)C(=O)OCC)C)C1=CC=CC=C1
Name
lithium hydroxide monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 55° C. for 12 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo
WASH
Type
WASH
Details
The crude solid was washed with diethyl ether

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC=1N(C(=C(N1)C(=O)[O-])C)C1=CC=CC=C1.[Li+]
Measurements
Type Value Analysis
AMOUNT: MASS 4.06 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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